molecular formula C9H7F3O B3039243 2-(Trifluoromethoxy)styrene CAS No. 1001671-63-1

2-(Trifluoromethoxy)styrene

Cat. No.: B3039243
CAS No.: 1001671-63-1
M. Wt: 188.15 g/mol
InChI Key: CVIACHJZWLWRQU-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)styrene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a styrene backbone. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorodesulfurization reaction, where a precursor compound such as 2-(trifluoromethoxy)acetophenone is subjected to specific reaction conditions to yield the desired styrene derivative . Another approach involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a styrene backbone .

Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)styrene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)styrene involves its interaction with molecular targets through the trifluoromethoxy group. This group can influence the electronic properties of the compound, affecting its binding affinity and reactivity with biological targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethenyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIACHJZWLWRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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